
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound is characterized by its unique substituents, including a dimethyl group and an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and carbonyl compounds. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and solvents are chosen to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog without the dimethyl and isopropyl groups.
1,3-Dioxane: A six-membered ring analog.
Tetrahydrofuran: A five-membered ring ether without the additional substituents.
Uniqueness
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is unique due to its specific substituents, which confer distinct chemical and physical properties. These differences can affect its reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(5R)-2,2-dimethyl-5-propan-2-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-7(9)11-8(3,4)10-6/h5-6H,1-4H3/t6-/m1/s1 |
Clave InChI |
IYTDDIHEQOBLKU-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)[C@@H]1C(=O)OC(O1)(C)C |
SMILES canónico |
CC(C)C1C(=O)OC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


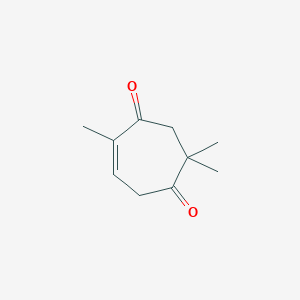

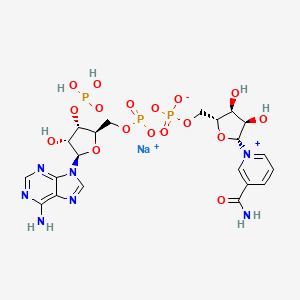
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
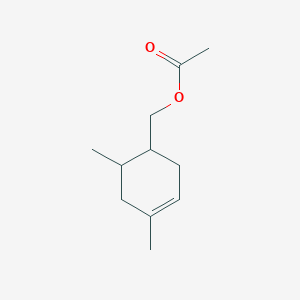
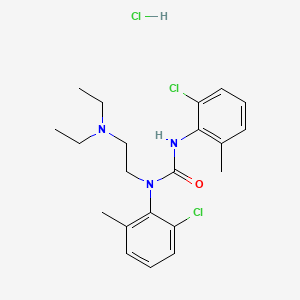


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
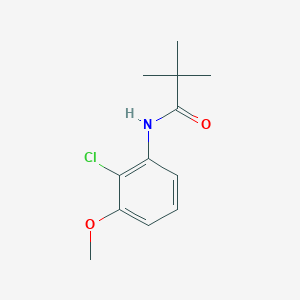
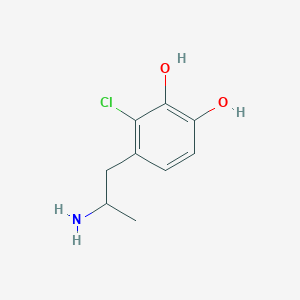
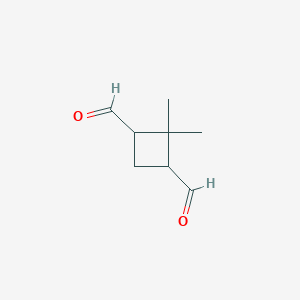
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
